NLG919

Descripción general

Descripción

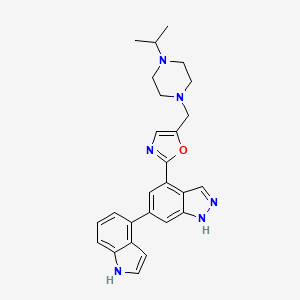

NLG919 es un novedoso inhibidor de molécula pequeña de la vía de la indolamina 2,3-dioxigenasa, que es una vía clave involucrada en la respuesta inmune al cáncer. Este compuesto ha demostrado ser prometedor en estudios preclínicos por su capacidad para modular el sistema inmunitario y mejorar las respuestas antitumorales .

Aplicaciones Científicas De Investigación

Ha mostrado ser prometedor en modelos preclínicos por su capacidad para inhibir la vía de la indolamina 2,3-dioxigenasa, modulando así la respuesta inmune y mejorando la actividad antitumoral . Además, se ha investigado NLG919 para su posible uso en terapias combinadas con otros agentes inmunomoduladores para mejorar los resultados terapéuticos .

Mecanismo De Acción

NLG919 ejerce sus efectos al inhibir la enzima indolamina 2,3-dioxigenasa, que participa en el metabolismo del triptófano a quinurenina. Al inhibir esta enzima, this compound reduce la producción de quinurenina, lo que a su vez modula la respuesta inmune al mejorar la actividad de las células T efectoras y reducir la actividad supresora de las células T reguladoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: NLG919 puede sintetizarse mediante una serie de reacciones químicas que involucran la formación de una estructura de imidazoisoindol. La ruta sintética generalmente implica la ciclación de precursores apropiados en condiciones controladas para formar el compuesto deseado .

Métodos de producción industrial: Para la producción industrial, this compound puede sintetizarse utilizando reactores químicos a gran escala que permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH. El proceso involucra múltiples pasos de purificación para asegurar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: NLG919 principalmente experimenta reacciones típicas de los inhibidores de moléculas pequeñas, incluida la unión a su enzima diana e inhibición de su actividad. No experimenta reacciones significativas de oxidación o reducción en condiciones fisiológicas .

Reactivos y condiciones comunes: La síntesis de this compound implica reactivos comunes como solventes orgánicos, ácidos y bases. Las reacciones generalmente se llevan a cabo en condiciones de atmósfera inerte para evitar reacciones secundarias no deseadas .

Principales productos formados: El principal producto formado a partir de la síntesis de this compound es el compuesto en sí, con una alta pureza alcanzada a través de múltiples pasos de purificación. Los subproductos suelen ser mínimos y se eliminan durante el proceso de purificación .

Comparación Con Compuestos Similares

Compuestos similares:

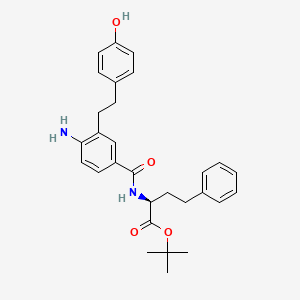

- Indoximod

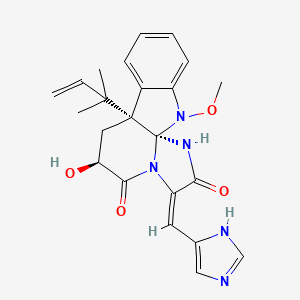

- Epacadostat

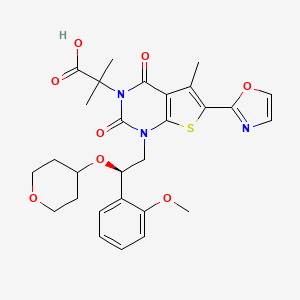

- Navoximod

Comparación: NLG919 es único en su alta potencia y perfil farmacocinético favorable en comparación con otros inhibidores de la indolamina 2,3-dioxigenasa. Ha mostrado una eficacia superior en modelos preclínicos, particularmente en combinación con otras inmunoterapias .

Propiedades

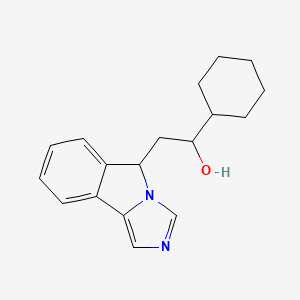

IUPAC Name |

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRAUACYORZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735206 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402836-58-1 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)

![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)